molecular formula C6H5ClN2OS B1413346 (2-Pyrimidylthio)acetyl chloride CAS No. 1146034-40-3

(2-Pyrimidylthio)acetyl chloride

Cat. No.: B1413346
CAS No.: 1146034-40-3
M. Wt: 188.64 g/mol
InChI Key: MMKVXQISWICZPA-UHFFFAOYSA-N
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Description

(2-Pyrimidylthio)acetyl chloride is a reactive organosulfur compound featuring a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) linked via a thioether bridge to an acetyl chloride group. This compound is primarily utilized as a key intermediate in organic synthesis, enabling the introduction of pyrimidine-thioether motifs into pharmaceuticals, agrochemicals, and coordination complexes. The acetyl chloride variant is likely derived via further functionalization of such intermediates.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVXQISWICZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride, 2-(2-pyrimidinylthio)- typically involves the reaction of 2-mercaptopyrimidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for acetyl chloride, 2-(2-pyrimidinylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Pyrimidylthio)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Oxidation Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

(2-Pyrimidylthio)acetyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its reactivity is harnessed to create active ingredients.

Mechanism of Action

The mechanism of action of acetyl chloride, 2-(2-pyrimidinylthio)- involves its interaction with specific molecular targets. The acetyl chloride moiety can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of the target enzyme, depending on the nature of the interaction. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and synthetic differences between (2-Pyrimidylthio)acetyl chloride and its analogs:

Compound Name Core Heterocycle Functional Group Key Substituents Synthesis Method Reactivity/Applications
This compound Pyrimidine Acyl chloride None Likely derived from ester precursors (e.g., ethyl 2-(pyrimidin-2-ylthio)acetate) High reactivity in nucleophilic acyl substitution; used to form amides, esters
Ethyl 2-(pyrimidin-2-ylthio)acetate Pyrimidine Ester Ethoxy group Reaction of 2-mercaptopyrimidine with ethyl chloroacetate in acetone Intermediate for hydrazides; lower reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Ester 6-methyl, 4-thietan-3-yloxy groups Reaction with 2-chloromethylthiirane under optimized conditions Enhanced steric bulk; potential bioactivity
(4-Pyridylthio)acetyl chloride hydrochloride Pyridine Acyl chloride Hydrochloride salt Not explicitly described (commercial product discontinued) Similar reactivity but with pyridine’s electronic effects

Reactivity and Electronic Effects

  • Pyrimidine vs. Pyridine Rings : The pyrimidine ring in this compound is more electron-deficient than pyridine due to the presence of two nitrogen atoms. This enhances the electrophilicity of the thioether-linked acetyl chloride, facilitating reactions with nucleophiles (e.g., amines, alcohols) .
  • Acyl Chloride vs. Ester : The acetyl chloride group in this compound confers higher reactivity compared to ester analogs, enabling rapid derivatization without requiring hydrolysis steps .

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